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molecular formula C10H18N2O B8477074 1-Hexyl-5-hydroxymethylimidazole

1-Hexyl-5-hydroxymethylimidazole

Cat. No. B8477074
M. Wt: 182.26 g/mol
InChI Key: UFYUACSFDKLHQP-UHFFFAOYSA-N
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Patent
US05219874

Procedure details

A solution of the product of step (i) (420 mg, 2 mmol) in THF (15 ml) was added to a suspension of lithium aluminium hydride (380 mg, 10 mmol) in THF (15 ml) with stirring at 0° C. under argon. After 1 hour a saturated aqueous solution of sodium carbonate (1 ml) was added dropwise and the mixture was stirred for a further 15 minutes before being filtered through a pad of diatomaceous earth, washing well with ethyl acetate. The filtrate was evaporated to give 1-hexyl-5-hydroxymethylimidazole (349 mg, 96% yield) as a solid; NMR: 0.8-0.95(3H,m), 1.2-1.45(6H,m), 1.7-1.9(2H,m), 3.99(2H,t,J=7.5 Hz), 4.62(2H,s), 6.93(1H,s), 7.46(1H,s).
Name
product
Quantity
420 mg
Type
reactant
Reaction Step One
Quantity
380 mg
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([N:7]1[C:11]([C:12](OC)=[O:13])=[CH:10][N:9]=[CH:8]1)[CH2:2][CH2:3][CH2:4][CH2:5][CH3:6].[H-].[Al+3].[Li+].[H-].[H-].[H-].C(=O)([O-])[O-].[Na+].[Na+]>C1COCC1>[CH2:1]([N:7]1[C:11]([CH2:12][OH:13])=[CH:10][N:9]=[CH:8]1)[CH2:2][CH2:3][CH2:4][CH2:5][CH3:6] |f:1.2.3.4.5.6,7.8.9|

Inputs

Step One
Name
product
Quantity
420 mg
Type
reactant
Smiles
C(CCCCC)N1C=NC=C1C(=O)OC
Name
Quantity
380 mg
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
15 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
15 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
with stirring at 0° C. under argon
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred for a further 15 minutes
Duration
15 min
FILTRATION
Type
FILTRATION
Details
before being filtered through a pad of diatomaceous earth
WASH
Type
WASH
Details
washing well with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated

Outcomes

Product
Name
Type
product
Smiles
C(CCCCC)N1C=NC=C1CO
Measurements
Type Value Analysis
AMOUNT: MASS 349 mg
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 95.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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